molecular formula C15H11N3O3S B14966270 2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one

2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B14966270
M. Wt: 313.3 g/mol
InChI Key: UKUDUZYIAHQMLU-UHFFFAOYSA-N
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Description

2-{[(3-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a nitrogen-containing heterocyclic compound It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone in the presence of a catalyst. One common method is the use of a Lewis acid catalyst, such as boron trifluoride (BF3), which promotes the reaction under reflux conditions in ethanol . The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the desired quinazolinone derivative.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of heterogeneous catalysts, such as poly(4-vinylpyridine) supported BF3, offers advantages in terms of catalyst recovery and reuse . This method is not only cost-effective but also environmentally friendly due to the reduced waste generation.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroquinazolinone derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminoquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include nitroquinazolinone, aminoquinazolinone, and various substituted quinazolinone derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

2-{[(3-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic residues in the active site of enzymes. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrophenyl and sulfanyl groups in 2-{[(3-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE imparts unique chemical reactivity and biological activity compared to its analogs. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C15H11N3O3S/c19-14-12-6-1-2-7-13(12)16-15(17-14)22-9-10-4-3-5-11(8-10)18(20)21/h1-8H,9H2,(H,16,17,19)

InChI Key

UKUDUZYIAHQMLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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